(4E)-4-(dimethylaminomethylidene)-2-(4-nitrophenyl)-5-propylpyrazol-3-one
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Overview
Description
4-(dimethylaminomethylidene)-2-(4-nitrophenyl)-5-propyl-3-pyrazolone is a C-nitro compound.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Influence of Enzyme Induction and Inhibition : The study explores how enzyme induction and inhibition affect the metabolism of certain compounds. This could provide insight into the metabolic pathways and interactions of similar compounds (Schellens et al., 1989).
Clinical Applications and Safety
- Clinical Evaluation of Coronary Vasodilators : This research investigates the clinical effects of a new coronary vasodilator, highlighting the importance of controlled studies and objective criteria for assessing drugs, which could be relevant for similar chemical compounds (Sandler, 1960).
- Safety in Human Subjects : A study on the safety of 4-Methylpyrazole in humans could provide a model for assessing the safety and potential side effects of related compounds (Jacobsen et al., 1988).
Environmental and Toxicological Studies
- Exposure to Organophosphorus and Pyrethroid Pesticides : This study explores the environmental exposure to certain pesticides in children, which could be relevant for understanding the environmental impact and safety of related chemical compounds (Babina et al., 2012).
Properties
Molecular Formula |
C15H18N4O3 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-(4-nitrophenyl)-5-propylpyrazol-3-one |
InChI |
InChI=1S/C15H18N4O3/c1-4-5-14-13(10-17(2)3)15(20)18(16-14)11-6-8-12(9-7-11)19(21)22/h6-10H,4-5H2,1-3H3/b13-10+ |
InChI Key |
AEEVGUCYDLTPHK-JLHYYAGUSA-N |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C/N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CCCC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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